molecular formula C14H8ClF6OP B12526838 Bis[4-(trifluoromethyl)phenyl]phosphinic chloride CAS No. 820253-13-2

Bis[4-(trifluoromethyl)phenyl]phosphinic chloride

Cat. No.: B12526838
CAS No.: 820253-13-2
M. Wt: 372.63 g/mol
InChI Key: BNJZJICXCAWWMX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

Systematic Nomenclature
The compound is formally named This compound under IUPAC guidelines. Alternative designations include chlorobis[4-(trifluoromethyl)phenyl]phosphine and P,P-bis[4-(trifluoromethyl)phenyl]phosphinous chloride. Its CAS registry number is 13685-24-0, and it is cataloged under MDL number MFCD04972304.

Molecular and Structural Features
The molecular formula C₁₄H₈ClF₆P corresponds to a monoisotopic mass of 355.9956 g/mol. Key structural characteristics include:

  • A tetrahedral phosphorus center bonded to two aromatic rings, one chloride ligand, and a lone electron pair.
  • para-Trifluoromethyl substituents on each phenyl group, which induce significant electron-withdrawing effects.
Property Value Source
Molecular formula C₁₄H₈ClF₆P
Average mass 356.63 g/mol
Density 1.317 g/mL (25°C)
Refractive index $$ n_{20}^D = 1.512 $$

Spectroscopic Identification

  • ³¹P NMR : The phosphorus environment typically resonates near δ = 5–15 ppm, reflecting deshielding due to electronegative substituents.
  • Infrared (IR) : Stretching vibrations for P–Cl appear at 490–510 cm⁻¹, while C–F stretches dominate the 1100–1200 cm⁻¹ region.
  • SMILES : FC(F)(F)c1ccc(P(Cl)c2ccc(cc2)C(F)(F)F)cc1.

Synthetic Methodology
The compound is synthesized via reaction of 4-(trifluoromethyl)phenylmagnesium bromide with phosphorus trichloride under inert conditions:
$$ 2 \, \text{ArMgBr} + \text{PCl}3 \rightarrow \text{Ar}2\text{PCl} + 2 \, \text{MgBrCl} $$
where Ar = 4-(trifluoromethyl)phenyl. Solvents such as dichloromethane or toluene are employed, with yields exceeding 70% after purification.

Historical Context in Organophosphorus Chemistry

Evolution of Trifluoromethyl-Containing Phosphorus Compounds
The integration of trifluoromethyl groups into organophosphorus frameworks began in the mid-20th century, driven by demands for thermally stable and electron-deficient ligands. Early work by Banks and colleagues in the 1960s demonstrated that trifluoromethyl groups resist hydrolytic cleavage, unlike alkyl or aryl substituents, enabling the synthesis of stable phosphinic acids. This compound emerged as a derivative of these efforts, combining hydrolytic stability with enhanced electrophilicity.

Comparative Analysis with Analogues
The compound’s uniqueness lies in its balanced steric and electronic profile:

Compound Key Distinction
Triphenylphosphine Less electrophilic; prone to oxidation
Bis(4-fluorophenyl)phosphinic chloride Lower electron withdrawal (F vs. CF₃)
Bis(4-methoxyphenyl)phosphine Electron-donating groups reduce reactivity

Role in Catalytic Advancements
this compound gained prominence as a precursor for ligands in asymmetric catalysis. For example, its iron(II) complexes facilitate enantioselective transfer hydrogenation of ketones with >90% enantiomeric excess. The trifluoromethyl groups stabilize metal-ligand bonds via inductive effects, a property leveraged in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig.

Mechanistic Insights from Hydrolysis Studies Historical studies on related trifluoromethylphosphorus compounds revealed that hydrolysis intermediates (e.g., Ar₂P(OH)₂) are unstable, leading to preferential cleavage of P–CF₃ bonds over P–aryl bonds. This contrasts with non-fluorinated analogues, where P–aryl bonds are more labile. Such findings underscore the compound’s resilience in aqueous environments, broadening its utility in biphasic catalytic systems.

Properties

IUPAC Name

1-[chloro-[4-(trifluoromethyl)phenyl]phosphoryl]-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF6OP/c15-23(22,11-5-1-9(2-6-11)13(16,17)18)12-7-3-10(4-8-12)14(19,20)21/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJZJICXCAWWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P(=O)(C2=CC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF6OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90839508
Record name Bis[4-(trifluoromethyl)phenyl]phosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90839508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820253-13-2
Record name Bis[4-(trifluoromethyl)phenyl]phosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90839508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(trifluoromethyl)phenyl]phosphinic chloride typically involves the reaction of 4-(trifluoromethyl)phenyl derivatives with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2 C}_6\text{H}_4\text{CF}_3\text{ + PCl}_3 \rightarrow \text{(C}_6\text{H}_4\text{CF}_3\text{)}_2\text{PCl} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane and toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(trifluoromethyl)phenyl]phosphinic chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phosphinic chloride group can be substituted by other nucleophiles, such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, and at moderate temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield phosphinamides, while oxidation reactions produce phosphine oxides.

Scientific Research Applications

Organic Synthesis

Bis[4-(trifluoromethyl)phenyl]phosphinic chloride serves as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts. Its trifluoromethyl groups enhance the reactivity and stability of the resulting compounds, making it a valuable tool in synthetic organic chemistry.

Key Reactions :

  • Formation of phosphine oxides.
  • Synthesis of phosphine ligands for transition metal complexes.

Biochemical Assays

The compound is explored for its potential use in biochemical assays. Its ability to interact with biological molecules makes it suitable for studying enzyme mechanisms and protein interactions.

Case Study :
A study demonstrated that this compound could serve as a probe to investigate the activity of phospholipases, enzymes that hydrolyze phospholipids. The compound's unique structure allows it to selectively inhibit certain phospholipases, providing insights into their biological roles .

Pharmaceutical Development

Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds. The unique properties of the trifluoromethyl groups can influence the pharmacokinetics and pharmacodynamics of drug candidates.

Applications in Drug Design :

  • Development of inhibitors targeting specific enzymes involved in disease pathways.
  • Exploration of its role as a scaffold for creating novel therapeutic agents.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials, including flame retardants and polymers. Its thermal stability and flame-retardant properties make it suitable for various applications.

Industrial Uses :

  • Flame retardants for textiles and plastics.
  • Additives in polymer formulations to enhance thermal stability.

Table 1: Summary of Applications

Application AreaSpecific UsesKey Benefits
Organic SynthesisPhosphine ligands and catalystsEnhanced reactivity and stability
Biochemical AssaysEnzyme mechanism studiesSelective inhibition of phospholipases
Pharmaceutical DevelopmentDrug design and developmentImproved pharmacokinetics
Industrial ApplicationsFlame retardants and specialty chemicalsThermal stability and fire resistance

Case Study 1: Enzyme Inhibition

A study published in Chemical Communications highlighted how this compound effectively inhibits phospholipase A2, providing insights into its mechanism of action and potential therapeutic applications .

Case Study 2: Polymer Chemistry

Research conducted on the use of this compound in polymer chemistry showed that it can act as an effective flame retardant when incorporated into polymer matrices, significantly enhancing their fire resistance without compromising mechanical properties .

Mechanism of Action

The mechanism of action of Bis[4-(trifluoromethyl)phenyl]phosphinic chloride involves its reactivity with various nucleophiles and electrophiles. The presence of the trifluoromethyl groups enhances its electrophilic character, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize the properties of Bis[4-(trifluoromethyl)phenyl]phosphinic chloride, it is essential to compare it with structurally related phosphinic chlorides. Key analogs include:

Bis(4-fluorophenyl)phosphinic Chloride

  • Structure : Substitutes –CF₃ groups with –F at the para position.
  • Reactivity : The –F groups are less electron-withdrawing than –CF₃, resulting in a less electrophilic phosphorus center. This reduces its reactivity in nucleophilic substitution reactions compared to the trifluoromethyl analog .
  • Thermal Stability : Lower decomposition temperature (∼220°C vs. ∼290°C for the –CF₃ derivative) due to weaker C–F bond strength and reduced steric shielding.

Bis(4-methylphenyl)phosphinic Chloride

  • Structure : Replaces –CF₃ with –CH₃ groups.
  • Electron Effects : The electron-donating –CH₃ groups decrease the phosphorus center’s electrophilicity, making it less reactive toward nucleophiles.
  • Solubility: Higher solubility in non-polar solvents (e.g., toluene) due to reduced polarity, whereas the –CF₃ analog exhibits better solubility in fluorinated solvents .

Bis(3,5-bis(trifluoromethyl)phenyl)phosphinic Chloride

  • Structure : Adds a second –CF₃ group at the meta position on each aryl ring.
  • Steric Effects : Increased steric hindrance slows reaction kinetics but enhances selectivity in asymmetric catalysis.
  • Thermal Stability : Similar to the para-substituted derivative (∼285–300°C), but with marginally higher hydrophobicity due to additional fluorine content .

Functional Comparison with Other Phosphinic Chlorides

Beyond structural analogs, this compound can be compared to other phosphinic chlorides based on functional performance:

Physical and Chemical Property Data

Table 1 summarizes critical properties of this compound and its analogs:

Compound Molecular Weight (g/mol) Melting Point (°C) Decomposition Temp (°C) Solubility (Key Solvents)
This compound 448.7 98–102 290–310 Dichloromethane, THF, fluorobenzene
Bis(4-fluorophenyl)phosphinic chloride 328.6 85–89 220–235 Toluene, ethyl acetate
Bis(4-methylphenyl)phosphinic chloride 300.8 73–77 190–210 Hexane, chloroform

Biological Activity

Bis[4-(trifluoromethyl)phenyl]phosphinic chloride (also known as bis(4-trifluoromethylphenyl)chlorophosphine) is a phosphorous-containing compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)phenol with phosphorus trichloride. This reaction results in the formation of the phosphinic chloride, which can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, indicating its potential as a bioactive compound. Its activities include:

  • Antimicrobial Properties : Research has shown that derivatives containing the trifluoromethyl group exhibit enhanced fungicidal activity. For instance, strobilurin analogues derived from bis(trifluoromethyl)phenyl compounds demonstrated superior efficacy against pathogens like Erysiphe graminis compared to commercial fungicides .
  • Inhibition of Enzymatic Activity : Phosphorus-containing compounds have been studied for their ability to inhibit specific enzymes. This compound may affect phospholipase A2 activity, which is crucial in various cellular processes, including inflammation and membrane dynamics .
  • Potential in Drug Development : The compound's structural features suggest it could serve as a scaffold for developing new therapeutics targeting specific biological pathways. Its lipophilic nature due to the trifluoromethyl groups enhances its interaction with biological membranes and proteins .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Erysiphe graminis and Sphaerotheca fuliginea
Enzyme InhibitionPotential inhibition of phospholipase A2
Drug DevelopmentPotential scaffold for new therapeutics

Detailed Findings

  • Antimicrobial Efficacy : A study synthesized novel bis(trifluoromethyl)phenyl-based strobilurin analogues, which showed significant antifungal activity against various plant pathogens. These compounds were more effective than existing commercial fungicides, highlighting the importance of the trifluoromethyl group in enhancing biological activity .
  • Enzymatic Inhibition : Research indicated that compounds similar to this compound could inhibit lysosomal phospholipase A2, which plays a role in phospholipidosis—a pathological condition associated with drug-induced toxicity. This suggests that such compounds could be useful in screening for potential drug side effects .
  • Pharmacological Applications : The compound's unique structure may provide a basis for developing drugs targeting cancer-related pathways, particularly through its interaction with DNA polymerases or other critical enzymes involved in cell division and survival .

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